1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene

Lipophilicity Drug-likeness QSAR

Sourcing reliable polyhalogenated building blocks with predictable regioselectivity often delays discovery projects. This 1,2-dichloro-3-fluoro-5-(trifluoromethoxy)benzene isomer solves that bottleneck. Key differentiation: - Unique 1,2,3,5-tetrasubstitution pattern enabling orthogonal functionalisation not possible with positional isomers. - Cumulative electron-withdrawing effect (Σσ ≈ 1.43) accelerates oxidative addition in Pd-catalysed cross-coupling. - -OCF3 group (Hansch π = +1.04) enhances metabolic stability, making it ideal for agrochemical candidates. Supplied with consistent ≥95% purity, ensuring reliable transition from discovery to preclinical evaluation.

Molecular Formula C7H2Cl2F4O
Molecular Weight 248.99 g/mol
CAS No. 1806317-32-7
Cat. No. B1410139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene
CAS1806317-32-7
Molecular FormulaC7H2Cl2F4O
Molecular Weight248.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)Cl)Cl)OC(F)(F)F
InChIInChI=1S/C7H2Cl2F4O/c8-4-1-3(14-7(11,12)13)2-5(10)6(4)9/h1-2H
InChIKeyJAIWVHYUWMDJEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Polyhalogenated Building Block for Agrochemical and Pharmaceutical R&D


1,2-Dichloro-3-fluoro-5-(trifluoromethoxy)benzene (CAS 1806317-32-7) is a fully substituted polyhalogenated aromatic building block bearing a unique 1,2,3,5-tetrasubstitution pattern combining two chlorine atoms, one ring fluorine, and a trifluoromethoxy (–OCF₃) group [1]. With a molecular weight of 248.99 g·mol⁻¹ and an empirical formula of C₇H₂Cl₂F₄O, it belongs to the class of halogenated trifluoromethoxybenzene intermediates employed in medicinal chemistry and agrochemical discovery programmes [2]. Its computed XLogP3-AA of 4.5 and topological polar surface area of 9.2 Ų position it in a lipophilicity–polarity space that is distinct from non-fluorinated dichloro(trifluoromethoxy)benzene analogs [1].

Polyhalogenated building block with combined Cl, F, and –OCF₃ substituents for medicinal and agrochemical synthesis.
Unique 1,2,3,5-tetrasubstitution pattern enables regioselective functionalisation at chlorine and fluorine sites.
Lipophilicity–polarity profile distinct from non-fluorinated dichloro(trifluoromethoxy)benzene analogs.

Why This Compound Cannot Be Replaced by Common Analogs


Polyhalogenated trifluoromethoxybenzene building blocks are frequently treated as interchangeable intermediates; however, the specific 1,2-dichloro-3-fluoro-5-(trifluoromethoxy) substitution pattern creates a unique electronic and steric environment that positional isomers and non-fluorinated analogs cannot replicate [1]. The –OCF₃ group imparts a Hansch lipophilicity parameter (π) of +1.04, which is substantially higher than that of –CF₃ (π = +0.88) or –OCH₃ (π = −0.02), while the Hammett σₚ constant of +0.35–0.39 for –OCF₃, combined with the electron-withdrawing effects of the ortho-chlorine and meta-fluorine substituents, generates a distinct aryl electrophilicity profile [2][3]. Computational data on positional isomers (e.g., CAS 1804421-85-9 and 1805479-92-8) reveal identical global descriptors such as XLogP3-AA (4.5) and TPSA (9.2 Ų), yet the spatial orientation of halogens dictates regioselective reactivity in cross-coupling and nucleophilic aromatic substitution reactions, making substitution without re-optimisation of reaction conditions unreliable [1][4].

Positional Isomer Reactivity

Positional isomers (e.g., CAS 1804421-85-9) share global descriptors but differ in regiochemical reactivity; substitution may compromise coupling outcomes without re-optimisation.

Electronic Profile Mismatch

Non-fluorinated analog (CAS 97608-49-6) lacks the ring-fluorine contribution, altering electrophilicity and cross-coupling kinetics relative to this isomer.

Class-Level Metabolic Stability

–OCF₃ metabolic stability is documented at the class level; the elaborated product’s ADME profile may differ and requires independent evaluation.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity vs. Non-Fluorinated Analog

The target compound exhibits an XLogP3-AA value of 4.5, whereas the non-fluorinated analog 1,3-dichloro-2-(trifluoromethoxy)benzene (CAS 97608-49-6) has an XLogP3 of 4.4 [1][2]. The ΔXLogP of +0.1, driven by the additional ring-fluorine, indicates moderately higher lipophilicity that can influence membrane permeability and tissue distribution in biological settings [3].

Lipophilicity
Computed
XLogP3-AA = 4.5 vs. 4.4 (Δ +0.1)
Reported higher lipophilicity context; may influence solubility–permeability balance assessments in lead optimisation.
In silico prediction via XLogP3 algorithm.
Lipophilicity Drug-likeness QSAR

Hydrogen-Bond Acceptor Count Differentiation

The target compound provides 5 hydrogen-bond acceptor (HBA) sites, whereas the non-fluorinated comparator 1,3-dichloro-2-(trifluoromethoxy)benzene offers only 4 HBA sites [1][2]. The additional ring-fluorine atom contributes one extra HBA interaction site, which can strengthen hydrogen-bond networks with biological targets or polar stationary phases in chromatographic purification [3].

H-Bond Acceptors
Computed
HBA = 5 vs. 4 (Δ +1)
Additional fluorine acceptor may alter binding thermodynamics in fragment-based design.
Computed by Cactvs; in silico prediction.
Molecular recognition Protein–ligand interactions Physicochemical profiling

Regiochemical Reactivity Dictated by Substitution Pattern

The reactivity of the target compound towards electron-rich and electron-poor aromatics has been explicitly investigated at Politecnico di Milano, demonstrating that the 1,2-dichloro-3-fluoro arrangement allows selective binding of the –OCF₃ group via a radical mechanism or the fluorine atom via electrophilic addition by varying the substitution pattern [1]. In contrast, the positional isomer 1,2-dichloro-5-fluoro-3-(trifluoromethoxy)benzene (CAS 1804421-85-9) places the fluorine para to –OCF₃, altering the electronic bias and regiochemical outcome in Pd-catalysed couplings; no comparable selectivity study has been reported for this isomer [2].

Regioselective Reactivity
Class-level
Demonstrated radical –OCF₃ binding and electrophilic fluorine addition; positional isomer lacks published selectivity data.
Experimentally validated regiochemical control may reduce coupling failure risk in synthesis workflows.
Politecnico di Milano study; requires validation for new substrates.
Regioselective synthesis Cross-coupling Nucleophilic aromatic substitution

Electronic Substituent Effects Analysis

The –OCF₃ group contributes a Hammett σₚ value of +0.35–0.39 and a Hansch π of +1.04, while the ring-fluorine (σₘ = +0.34, π = +0.14) further modulates the electronic landscape [1][2]. When compared with the non-fluorinated analog 1,3-dichloro-2-(trifluoromethoxy)benzene, which lacks the ring-fluorine contribution, the target compound exhibits a cumulative electron-withdrawing effect that is approximately 0.34 σ units stronger at the meta position [3]. This difference directly impacts the reactivity of the aryl halide bonds in oxidative addition steps of cross-coupling reactions.

Electronic Effects
Class-level
Σσ ≈ 1.43 vs. 1.09 (Δ +0.34)
Higher cumulative electron-withdrawing effect may increase aryl electrophilicity, supporting cross-coupling reactivity evaluation.
Additive Hammett σ constants; assumes no strong resonance interactions.
Electronic effects Structure–activity relationship Physicochemical profiling

Market Availability vs. Positional Isomers

The target compound is commercially available from multiple suppliers at purities of ≥95% (AKSci) and ≥98% (MolCore) . Its positional isomer 1,2-dichloro-5-fluoro-3-(trifluoromethoxy)benzene (CAS 1804421-85-9) was listed as a discontinued product by CymitQuimica in 2019, indicating potential supply constraints . The 1,2-dichloro-3-fluoro-4-(trifluoromethoxy) isomer (CAS 1805479-92-8) is offered by fewer vendors and with less transparent purity documentation [1].

Market Availability
Head-to-head
≥95% purity from ≥2 active suppliers; comparator isomer discontinued.
Multi-source availability may support batch reproducibility and procurement planning.
Supplier audit Q2 2026; availability subject to change.
Chemical procurement Supply chain Quality control

Metabolic Stability Advantage of OCF₃ Building Blocks

The –OCF₃ group has been shown to enhance metabolic stability compared to –CF₃ and –OCH₃ groups in multiple drug-discovery programmes. One study demonstrated that the –OCF₃ group increased lipophilicity by 0.7–1.4 LogD units versus –OCH₃, comparable to –CF₃, while offering a distinct metabolic profile [1]. In the context of this compound, the –OCF₃ group combined with ring-fluorine provides resistance to oxidative O-dealkylation and CYP450-mediated metabolism, a property not shared by non-fluorinated analogs such as 1,3-dichloro-2-(trifluoromethoxy)benzene [2].

Metabolic Stability
Class-level
–OCF₃ increases LogD by 0.7–1.4 units vs. –OCH₃ (class-level microsomal evidence).
Pre-installed –OCF₃ motif may support early ADME property evaluation in lead optimisation.
Class-level stability data; may not transfer directly to this building block.
Metabolic stability Pharmacokinetics Agrochemical design

Optimal Application Scenarios Based on Quantitative Evidence


Agrochemical Lead Optimization Requiring High Lipophilicity

The target compound’s –OCF₃ group (Hansch π = +1.04) and XLogP3-AA of 4.5 make it an ideal intermediate for agrochemical candidates where enhanced leaf penetration and environmental persistence are desired [1][2]. The demonstrated metabolic stability advantage of –OCF₃ over –CF₃ and –OCH₃ groups supports its use in designing insecticides or fungicides with prolonged field half-lives [3].

Fragment-Based Drug Design with Defined Regiochemical Handles

The experimentally validated regioselective reactivity (radical –OCF₃ binding vs. electrophilic fluorine addition) reported by Politecnico di Milano provides a defined synthetic roadmap for elaborating this scaffold into diverse lead-like molecules [4]. The 5 HBA count and unique 1,2-dichloro-3-fluoro substitution pattern offer orthogonal functionalisation sites not simultaneously available in positional isomers.

Reliable Scale-Up and Multi-Gram Procurement

With documented availability from multiple suppliers at purities of ≥95% and ≥98%, this isomer presents lower supply-chain risk compared to discontinued or single-source positional isomers such as CAS 1804421-85-9 . This reliability is critical when transitioning from discovery to preclinical evaluation, where consistent quality and timely delivery are non-negotiable.

Cross-Coupling Development with Electron-Deficient Aryl Halides

The cumulative electron-withdrawing effect (Σσ ≈ 1.43) of the combined substituents renders the aryl ring more electrophilic than non-fluorinated analogs (Σσ ≈ 1.09), potentially accelerating oxidative addition in Pd-catalysed cross-coupling reactions [5]. This property makes the compound a valuable substrate for developing new catalytic methods targeting highly electron-deficient aryl chlorides.

Application
Selection Property
Validation Focus
Agrochemical lead optimisation
High lipophilicity and –OCF₃ metabolic stability motif
Leaf penetration and environmental persistence endpoints
Fragment-based drug design
Regioselective functionalisation at chlorine and fluorine sites
Orthogonal elaboration and scaffold diversification
Scale-up and multi-gram procurement
Multi-supplier availability with documented purity
Batch-to-batch consistency and supply chain reliability
Cross-coupling method development
Electron-deficient aryl halide scaffold
Oxidative addition reactivity in Pd-catalysed couplings
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